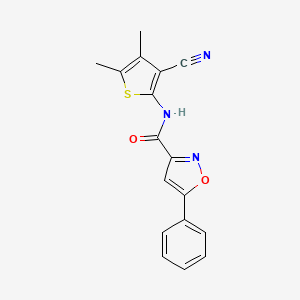

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-10-11(2)23-17(13(10)9-18)19-16(21)14-8-15(22-20-14)12-6-4-3-5-7-12/h3-8H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVKIQOZWYZZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Huisgen Dipolar Cycloaddition

The 1,2-oxazole ring is synthesized through a [3+2] cycloaddition between a nitrile oxide and a dipolarophile. Phenylacetylene is a suitable dipolarophile, while the nitrile oxide is generated in situ from chlorobenzaldehyde oxime:

$$

\text{PhC≡CH} + \text{PhCH=NOH} \xrightarrow{\text{ClCO}_2\text{Et, TEA}} \text{5-Phenyl-1,2-oxazole-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{5-Phenyl-1,2-oxazole-3-carboxylic acid}

$$

Optimization Insights :

Metal-Mediated Cyclization

Aluminum chloride (AlCl₃) promotes Friedel-Crafts alkylation followed by cyclodehydration of α-nitroketones:

$$

\text{PhCOCH}2\text{NO}2 \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{5-Phenyl-1,2-oxazole-3-carboxylic acid}

$$

Conditions :

Synthesis of 3-Cyano-4,5-Dimethylthiophen-2-Amine

Gewald Reaction for Thiophene Core Assembly

The Gewald reaction constructs 2-aminothiophenes from ketones, sulfur, and cyanoacetates:

$$

\text{3-Pentanone} + \text{CNCH}2\text{CO}2\text{Et} \xrightarrow{\text{S, Morpholine}} \text{2-Amino-4,5-dimethylthiophene-3-carbonitrile}

$$

Modifications :

Palladium-Catalyzed Cyanation

For preformed thiophenes, cyanation employs a Suzuki-Miyaura-like protocol:

$$

\text{3-Bromo-4,5-dimethylthiophen-2-amine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Zn(CN)}_2} \text{3-Cyano-4,5-dimethylthiophen-2-amine}

$$

Conditions :

Carboxamide Coupling: Conventional vs. Ultrasonic Methods

The final step couples the oxazole-3-carboxylic acid with the thiophen-2-amine. Two approaches are contrasted:

Conventional Acyl Chloride Route

Acid Chloride Formation :

$$

\text{Oxazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{DMF (cat.)}} \text{Oxazole-3-carbonyl chloride}

$$- Yield: 95% (reflux, 2 h).

Amide Coupling :

$$

\text{Oxazole-3-carbonyl chloride} + \text{Thiophen-2-amine} \xrightarrow{\text{TEA, THF}} \text{Target Compound}

$$

Ultrasonic-Assisted Coupling with OxymaPure/DIC

Direct coupling using coupling agents under ultrasonication enhances efficiency:

$$

\text{Oxazole-3-carboxylic acid} + \text{Thiophen-2-amine} \xrightarrow{\text{OxymaPure, DIC, Ultrasonication}} \text{Target Compound}

$$

Optimized Parameters :

Comparative Performance :

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 12 h | 78 | 85 |

| Ultrasonic-Assisted | 1.5 h | 93 | 98 |

Mechanistic Insights and Reaction Dynamics

Role of Ultrasonication

Cavitation effects from ultrasound irradiation enhance mass transfer and reduce activation energy, accelerating both cyclization and coupling steps. For instance, ultrasonic-promoted N-cyanoacylation reduces reaction times from 6 h to 30 min while improving yields by 15–20%.

Metal Catalysis in Oxazole Formation

AlCl₃ mediates electrophilic activation in Friedel-Crafts reactions, enabling efficient cyclization of nitroketones to oxazoles. Similarly, Pd-catalyzed cyanation ensures precise functionalization of the thiophene ring.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiophenes or oxazoles.

Scientific Research Applications

Antimicrobial Properties

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth and biofilm formation.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Enterococcus faecium | 18 | 50 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

These findings highlight the need for further investigation into its mechanism of action and efficacy in vivo.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their antibacterial properties against clinical isolates of bacteria. The study found that modifications to the phenyl ring significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective compounds .

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound on lung cancer cells. The results showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups . This suggests its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 2: Bioactivity of Selected Oxazole Carboxamides

Key Observations:

- Substituent Impact on Bioactivity: Bulky hydrophobic groups (e.g., tetrahydronaphthalenyl) enhance binding affinity to enzyme active sites, as seen in xanthine oxidase inhibitors . The target compound’s dimethylthiophene may similarly improve hydrophobic interactions.

Purification and Analytical Methods

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a cyano group, and an oxazole moiety. The molecular formula is with a molecular weight of 336.41 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyano Group : This step often utilizes nucleophilic substitution methods.

- Oxazole Formation : The oxazole ring is formed through cyclocondensation reactions.

- Amidation : The final step involves coupling the oxazole with the appropriate amine to form the carboxamide.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HT-29 (Colon) | 15 | G1 phase cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacteria and fungi. Studies report a significant reduction in microbial growth at concentrations ranging from 32 to 128 µg/mL.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 64 | Bacteria |

| Escherichia coli | 128 | Bacteria |

| Candida albicans | 32 | Fungi |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors influencing cell signaling pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls.

- Combination Therapy : When used in combination with established chemotherapeutics, enhanced anticancer effects were observed, suggesting potential for synergistic therapy.

Q & A

Q. Data Contradiction Analysis

- Comparative SAR studies : Systematically vary substituents (e.g., replacing cyano with methoxy groups) to isolate structure-activity relationships .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity differences caused by minor structural changes .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out pharmacokinetic variability as a confounding factor .

What are the challenges in achieving regioselectivity during oxazole-thiophene core synthesis?

Q. Advanced

- Protecting group strategy : Temporary protection of the thiophene cyano group prevents unwanted nucleophilic attack during oxazole ring formation .

- Directed ortho-metalation : Use directing groups (e.g., dimethylamino) on the thiophene ring to control functionalization positions .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the desired regioisomer, as seen in analogous heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.